molecular formula C20H25ClN6O2 B10909759 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}propanamide

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}propanamide

Cat. No.: B10909759
M. Wt: 416.9 g/mol
InChI Key: XHZQFQMIQLTKJN-UHFFFAOYSA-N
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Description

2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]PROPANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring substituted with a chlorine and a methyl group, a benzimidazole moiety, and a morpholinoethyl side chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]PROPANAMIDE typically involves multi-step reactions starting from readily available precursors. The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a suitable carbonyl compound, followed by chlorination and methylation . The benzimidazole moiety is often prepared through the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The final coupling of the pyrazole and benzimidazole units with the morpholinoethyl side chain is achieved through amide bond formation under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques such as crystallization or chromatography .

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-1H-pyrazol-1-yl)-N-(1H-benzo[d]imidazol-2-yl)acetamide: Similar structure but lacks the morpholinoethyl side chain.

    2-(4-Methyl-1H-pyrazol-1-yl)-N-(1H-benzo[d]imidazol-2-yl)propanamide: Similar structure but lacks the chlorine atom.

Uniqueness

The presence of both the chlorine and methyl groups on the pyrazole ring, along with the morpholinoethyl side chain, makes 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]PROPANAMIDE unique. These structural features contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H25ClN6O2

Molecular Weight

416.9 g/mol

IUPAC Name

2-(4-chloro-5-methylpyrazol-1-yl)-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]propanamide

InChI

InChI=1S/C20H25ClN6O2/c1-14-16(21)13-22-27(14)15(2)19(28)24-20-23-17-5-3-4-6-18(17)26(20)8-7-25-9-11-29-12-10-25/h3-6,13,15H,7-12H2,1-2H3,(H,23,24,28)

InChI Key

XHZQFQMIQLTKJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C(=O)NC2=NC3=CC=CC=C3N2CCN4CCOCC4)Cl

Origin of Product

United States

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